[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate
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Overview
Description
[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate involves multiple steps. One common method includes the reaction of a cyclopenta[a]phenanthrene derivative with 4-bromobenzenesulfonyl chloride under specific conditions to form the desired product . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, [2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate is used as a building block for synthesizing more complex molecules .
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties . It may act as a precursor for the synthesis of bioactive molecules that can be used in drug development . Research is ongoing to explore its effects on various biological pathways and its potential as a treatment for certain diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals . Its reactivity and versatility make it valuable for manufacturing processes that require specific chemical transformations .
Mechanism of Action
The mechanism of action of [2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate involves its interaction with molecular targets in biological systems . The compound may bind to specific enzymes or receptors, modulating their activity and influencing various cellular pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-chlorobenzenesulfonate: Similar in structure but with a chlorine atom instead of bromine.
[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-fluorobenzenesulfonate: Similar in structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of bromine allows for unique substitution reactions that are not possible with chlorine or fluorine derivatives .
Properties
Molecular Formula |
C27H33BrO5S |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21?,22?,23?,24?,26-,27-/m0/s1 |
InChI Key |
ZQNARVKYKGBJES-BFJOXKSISA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
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